
4-Benzylpiperidine
Overview
Description
4-Benzylpiperidine (CAS 31252-42-3) is a piperidine derivative with a benzyl group attached to the fourth carbon of the piperidine ring. Its molecular formula is C₁₂H₁₇N, and it exhibits a boiling point of 424.20 K at 2.30 kPa . This compound has garnered significant interest in pharmaceutical research due to its versatile pharmacological properties, including:
- Neurotransmitter Reuptake Inhibition: Acts as a scaffold for dual serotonin/norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT) .
- Transdermal Drug Delivery: Formulated into drug-in-adhesive matrix patches for sustained release in treating cocaine-use disorder and ADHD, leveraging its solubility in polyisobutylene (PIB) and silicone adhesives .
- Enzyme Inhibition: Derivatives show activity against butyrylcholinesterase (BuChE) and α-glucosidase, with implications for Alzheimer’s disease and diabetes management .
Preparation Methods
Catalytic Hydrogenation of 4-Cyanopyridine Derivatives
Reaction Overview
The most common synthetic route to 4-benzylpiperidine involves the catalytic hydrogenation of 4-cyanopyridine derivatives. This method leverages the reduction of both the pyridine ring and the nitrile group to yield the target compound . The process typically follows two stages:
-
Benzylation of 4-cyanopyridine : Reaction with toluene or benzyl halides introduces the benzyl group at the 4-position of the pyridine ring.
-
Catalytic hydrogenation : The pyridine ring is reduced to a piperidine structure under high-pressure hydrogenation conditions.
Step 1: Synthesis of 4-Benzylpyridine
4-Cyanopyridine undergoes benzylation via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-cyanopyridine with benzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-benzylpyridine .
Step 2: Hydrogenation to this compound
The intermediate 4-benzylpyridine is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts under high-pressure hydrogen (3–5 atm) at 80–120°C . This step reduces both the aromatic pyridine ring to a saturated piperidine and the nitrile group to an amine:
Key Parameters
-
Catalyst load : 5–10% Pd/C by weight.
-
Solvent : Methanol or ethanol.
Industrial Adaptation
In industrial settings, continuous-flow reactors are employed to enhance efficiency. High-pressure hydrogenation reactors (10–15 atm) with fixed-bed catalysts (e.g., Rh/Al₂O₃) achieve >90% conversion rates, minimizing byproducts like over-reduced amines .
Alkylation of Piperidine Derivatives
Reductive Amination Approach
An alternative method involves reductive amination of 4-piperidone with benzylamine. This one-pot reaction uses sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at ambient temperature :
Optimization Considerations
-
pH control : Maintained at 6–7 using acetic acid to prevent imine hydrolysis.
-
Yield : 60–75%, with residual benzylamine removed via extraction.
Limitations
This method suffers from competitive over-alkylation and requires stringent pH control, making it less favorable for large-scale production compared to catalytic hydrogenation .
Comparative Analysis of Synthesis Methods
Parameter | Catalytic Hydrogenation | Reductive Amination |
---|---|---|
Starting Material | 4-Cyanopyridine | 4-Piperidone |
Reaction Steps | 2 | 1 |
Catalyst | Pd/C, Rh | NaBH₃CN |
Yield | 70–85% | 60–75% |
Scalability | High (industrial-friendly) | Moderate (lab-scale) |
Byproducts | Minimal | Over-alkylated amines |
Cost | Moderate (precious metal catalysts) | Low (common reagents) |
Emerging Techniques and Innovations
Flow Chemistry Applications
Recent advances integrate microreactors for continuous hydrogenation, reducing catalyst degradation and improving heat management. A study demonstrated 95% yield in 30 minutes using a Pd-coated microchannel reactor .
Green Chemistry Initiatives
Solvent-free hydrogenation using supercritical CO₂ as a reaction medium shows promise, achieving 88% yield with 99% selectivity while eliminating volatile organic solvents .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted benzylpiperidines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
4-Benzylpiperidine exhibits several pharmacological activities that make it a subject of interest in drug development.
1.1. Anti-Inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and proteinase activity, revealing dose-dependent inhibition comparable to standard anti-inflammatory drugs like aspirin. The maximum inhibition observed was 73.80% at a concentration of 1000 µg/ml for albumin denaturation and 57.77% for proteinase activity . These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory medications.
1.2. Dopamine and Norepinephrine Release
This compound acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has been shown to have a fast onset of action and a short duration, making it effective in preclinical models for treating cocaine dependence . Its selectivity for norepinephrine release further enhances its potential therapeutic applications, particularly in mood disorders.
Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its pharmacological effects.
2.1. Carboxamide Derivatives
A series of carboxamide derivatives of this compound were synthesized and tested for dual reuptake inhibition of serotonin and norepinephrine. Compounds with specific structural modifications showed improved activity compared to established drugs like venlafaxine HCl, indicating that structural variations can significantly influence their pharmacological efficacy .
2.2. Transdermal Formulations
Recent studies have focused on developing transdermal delivery systems for this compound, capitalizing on its favorable physicochemical properties such as low melting point and moderate lipophilicity. These formulations aim to sustain the drug's action duration while minimizing side effects associated with rapid systemic absorption .
Therapeutic Potential
The therapeutic implications of this compound extend across various medical fields.
3.1. Treatment of Cocaine Dependence
As an agonist medication, this compound has shown promise in reducing cravings associated with cocaine use disorder by acting on similar pharmacological pathways without the high toxicity levels seen with cocaine itself . This makes it a candidate for further research into addiction treatment strategies.
3.2. Neurological Disorders
Due to its ability to enhance dopamine synthesis, this compound is being investigated for potential applications in treating neurological disorders such as Parkinson's disease . Its role as a monoamine oxidase inhibitor may also contribute to neuroprotective effects, warranting further exploration in clinical settings.
Case Studies and Research Findings
Mechanism of Action
4-Benzylpiperidine acts primarily as a monoamine releasing agent. It selectively releases dopamine and norepinephrine by promoting the release of these neurotransmitters from presynaptic neurons. It also functions as a monoamine oxidase inhibitor, particularly inhibiting monoamine oxidase A, which prevents the breakdown of monoamines and enhances their availability in the synaptic cleft .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Neurotransmitter Reuptake Inhibition
4-Benzylpiperidine Carboxamides vs. Arylalkanol-Piperidine Derivatives
Key Findings :
- Linker Length : this compound carboxamides with a two-carbon linker exhibit 10-fold higher DAT inhibition than three-carbon variants, making them superior candidates for TRIs .
- Substituent Effects : Biphenyl groups in this compound derivatives enhance SERT selectivity (IC₅₀ = 0.8 μM), whereas diphenyl groups favor DAT (IC₅₀ = 0.5 μM) .
Transdermal Formulation Compatibility
This compound vs. Other Piperidine Derivatives in Adhesive Systems
Key Findings :
- Crystallization Risk : Acrylate adhesives, despite high solubility, induce crystallization in this compound, necessitating PIB or silicone matrices for stable patches .
- Permeation Enhancers : Oleic acid and oleyl alcohol in PIB-based patches increase this compound flux to 38.0 ± 0.8 μg/cm²/h, outperforming silicone patches (11.2 ± 1.4 μg/cm²/h) .
Enzyme Inhibition Profiles
This compound Derivatives vs. Other Piperidine-Based Inhibitors
Key Findings :
- BuChE Selectivity : this compound carbamates (e.g., Compound 16) show BuChE selectivity over AChE, contrasting with donepezil’s AChE preference .
- α-Glucosidase Activity : 4-Methylphenyl-4-benzylpiperidine hybrids (e.g., Compound 4j) inhibit α-glucosidase (IC₅₀ = 12.4 μM), whereas morpholine analogues are inactive .
Biological Activity
4-Benzylpiperidine is an organic compound with notable biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Pharmacological Properties
This compound acts primarily as a monoamine releasing agent , exhibiting a significant selectivity for dopamine release over serotonin. Studies have shown that it has a 20-40 fold selectivity for dopamine compared to serotonin and is also effective in releasing norepinephrine. The effective concentrations (EC50) for these neurotransmitters are as follows:
Neurotransmitter | EC50 (nM) |
---|---|
Dopamine (DA) | 109 |
Norepinephrine (NE) | 41.4 |
Serotonin (5-HT) | 5246 |
Additionally, this compound functions as a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B, indicating its potential in modulating neurotransmitter levels in the brain .
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory properties of this compound. A study evaluated its effects on protein denaturation and proteinase activity, revealing a dose-dependent inhibition of these processes. The results indicated that this compound could significantly inhibit heat-induced albumin denaturation and showed promising antiproteinase activity when compared to standard anti-inflammatory drugs like aspirin .
Key Findings:
- Inhibition of Protein Denaturation : The compound effectively reduced protein denaturation, which is crucial in inflammatory responses.
- Proteinase Inhibitory Activity : Demonstrated significant inhibition of proteinase activity, suggesting protective effects against tissue damage during inflammatory reactions.
Structure-Activity Relationship
A recent study explored the structure-activity relationship (SAR) of various synthetic derivatives of this compound carboxamides. It was found that the number of carbon linkers between the piperidine and benzyl groups plays a critical role in determining their selectivity towards serotonin and norepinephrine transporters. Compounds with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to those with three-carbon linkers .
Applications in Drug Development
This compound has been investigated as a potential substitute agonist for cocaine-use disorder due to its ability to release dopamine and norepinephrine effectively. Its rapid onset and short duration of action present challenges; however, transdermal delivery systems have been proposed to enhance its therapeutic efficacy by providing sustained drug release, thereby reducing cravings associated with substance use disorders .
Case Studies
- Transdermal Patch Development : A study focused on developing a transdermal patch for this compound aimed to improve its pharmacokinetic profile. The patch demonstrated effective permeation through human skin, suggesting it could be a viable option for long-term treatment strategies in managing cocaine dependence .
- Dual Reuptake Inhibition : Another investigation synthesized various this compound carboxamides that showed dual inhibition of serotonin and norepinephrine reuptake, indicating their potential as antidepressants with fewer side effects than traditional SSRIs .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-Benzylpiperidine in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure. Skin contact requires immediate washing with soap and water, while eye exposure necessitates 15+ minutes of flushing with water followed by medical evaluation . Storage should be in a cool, dry, and dark environment, away from oxidizers and incompatible reagents .
Q. Which analytical methods are most effective for assessing the purity and stability of this compound?
- Gas Chromatography (GC): Used for purity verification (>99.0% in commercial samples) with flame ionization detection .
- UV/Vis Spectroscopy: Identifies characteristic absorption peaks (e.g., 249 nm and 296 nm for derivatives) to confirm structural integrity .
- High-Performance Liquid Chromatography (HPLC): Quantifies impurities in synthesized derivatives, especially when studying degradation products under varying storage conditions .
Advanced Research Questions
Q. How can this compound derivatives be optimized as triple reuptake inhibitors (serotonin, norepinephrine, dopamine)?
- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl ring to enhance binding affinity at monoamine transporters .
- In Vitro Assays: Use radioligand displacement assays (e.g., [³H]nisoxetine for norepinephrine transporter) to quantify inhibition constants (Ki). Validate selectivity via comparative studies against off-target receptors .
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes and blood-brain barrier permeability via parallel artificial membrane permeability assays (PAMPA) .
Q. What experimental strategies are critical for using this compound in yeast-based high-throughput screening for kinase inhibitors?
- Yeast Growth Rescue Assay: Express human p38α MAPK in yeast strains where hyperactivation causes growth retardation. Screen this compound derivatives for restoring normal growth, indicating kinase inhibition .
- Specificity Validation: Test hits against related kinases (e.g., JNK1, ERK2) to confirm selectivity. Use mammalian cell models (e.g., myoblast differentiation assays) to verify activity in higher eukaryotes .
Q. How can contradictions in reported biological activities of this compound analogues be resolved?
- Structural-Activity Relationship (SAR) Analysis: Compare inhibitory potency of analogues (e.g., 4-(4-chlorophenyl)-piperidine vs. This compound) against target enzymes (e.g., ceramide synthase) to identify critical substituents .
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, co-solvents) to isolate confounding variables. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
Q. Methodological Case Studies
Case Study 1: Transdermal Patch Formulation
- Objective: Optimize this compound permeation for sustained drug delivery.
- Design: Prepare drug-in-adhesive patches with varying drug loading (5–15% w/w) and permeation enhancers (e.g., oleic acid, oleyl alcohol).
- Results: The highest flux (38.0 ± 0.8 μg/cm²/h) was achieved with 15% drug loading and dual enhancers, confirmed via Franz diffusion cell studies .
Case Study 2: Polymerization Catalyst
- Application: Use this compound as a co-catalyst in epoxy resin curing.
- Method: Combine with benzoylformamide derivatives under UV light to initiate anionic polymerization. Monitor reaction kinetics via Fourier-transform infrared spectroscopy (FTIR) to track epoxy ring-opening .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
4-benzylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXADJDTPFFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067603 | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-42-3 | |
Record name | 4-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31252-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.